![molecular formula C16H10N2OS B2768405 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 683780-01-0](/img/structure/B2768405.png)
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a naphthalen-2-yloxy group.
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidines are known to have diverse biological activities . Some thieno[2,3-d]pyrimidines have been reported to inhibit VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
Thieno[2,3-d]pyrimidines have been reported to inhibit the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
If the compound acts as a vegfr-2 inhibitor, it would affect angiogenesis, a process crucial for tumor growth and metastasis .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit significant antitumor activity against various cancer cell lines .
Análisis Bioquímico
Biochemical Properties
Thieno[2,3-d]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities . They have been synthesized and evaluated for their abilities to inhibit various enzymes and proteins .
Cellular Effects
Thieno[2,3-d]pyrimidines have been shown to exhibit antiproliferative activity against various cancer cell lines . They have been tested for their abilities to inhibit cell growth and prevent cancer cell proliferation .
Molecular Mechanism
Thieno[2,3-d]pyrimidines have been shown to inhibit various enzymes and proteins, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thieno[2,3-d]pyrimidines have been associated with one-carbon metabolism, which involves interconnected folate-dependent metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . The naphthalen-2-yloxy group can be introduced via nucleophilic substitution reactions using naphthalen-2-ol and appropriate leaving groups under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, potentially utilizing continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .
Aplicaciones Científicas De Investigación
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) to inhibit cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine: A core structure similar to 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine, often used in the synthesis of various bioactive molecules.
Naphthalen-2-yloxy derivatives: Compounds containing the naphthalen-2-yloxy group, which exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of the thieno[2,3-d]pyrimidine core and the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in cancer .
Propiedades
IUPAC Name |
4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBNVADZSCDZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde](/img/structure/B2768323.png)
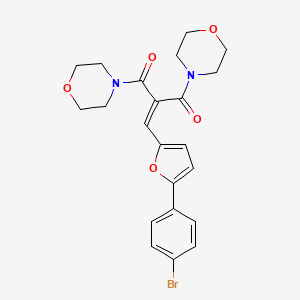
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2768332.png)
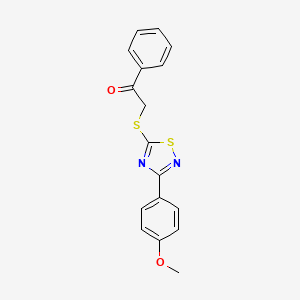
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)
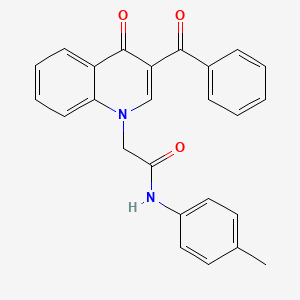
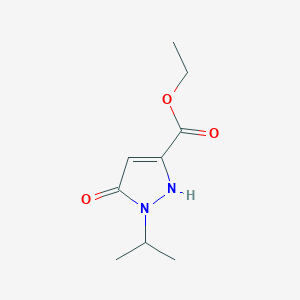
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide](/img/structure/B2768339.png)
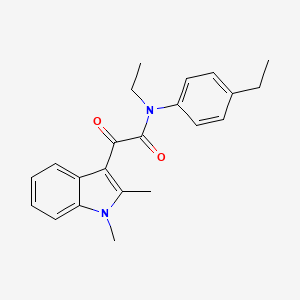
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
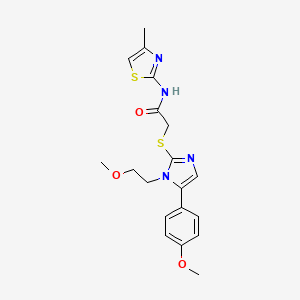
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)
